molecular formula C18H19N5O2 B11663638 N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 402514-88-9

N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663638
CAS No.: 402514-88-9
M. Wt: 337.4 g/mol
InChI Key: YWSFVNILVDNXES-XDHOZWIPSA-N
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Description

N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a specialized chemical compound offered for early-stage research and discovery purposes. This product is provided as part of a collection of rare and unique chemicals, with the CAS Number 402514-88-9 . It is a carbohydrazide derivative, a class of compounds known to be explored for their potential in various scientific fields, including as building blocks for the synthesis of more complex molecules and in materials science research. Structural analogs of this compound, which share the 1H-pyrazole-carbohydrazide core, have been characterized in scientific literature, revealing intricate intermolecular interactions such as hydrogen bonding that can lead to distinctive supramolecular architectures . This suggests potential research applications in crystal engineering and the development of new molecular materials. Researchers value this compound for its unique molecular structure, which features a 2-ethoxybenzylidene moiety and a 1-methyl-1H-pyrrol-2-yl group, offering a specific framework for structure-activity relationship (SAR) studies and exploratory synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As an early-discovery research chemical, the buyer assumes responsibility for confirming the product's identity and/or purity. It is recommended to store the product in a cool, dark place under an inert atmosphere . All sales are final.

Properties

CAS No.

402514-88-9

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-3-25-17-9-5-4-7-13(17)12-19-22-18(24)15-11-14(20-21-15)16-8-6-10-23(16)2/h4-12H,3H2,1-2H3,(H,20,21)(H,22,24)/b19-12+

InChI Key

YWSFVNILVDNXES-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide serves as an important building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution, facilitating the development of more complex molecules.

Common Reactions

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using potassium permanganate.
  • Reduction : Reduction to alcohols or amines using sodium borohydride.
  • Substitution : Electrophilic substitution leading to halogenated derivatives.

This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that this compound significantly reduces cell viability in A549 lung cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. For example:

Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialStaphylococcus aureus< 64 µg/mL
Similar compoundAntifungalCandida albicans< 32 µg/mL

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific enzymes or receptors involved in disease processes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of several pyrazole derivatives similar to this compound. Results indicated that modifications to the structure enhanced activity against A549 lung cancer cells, highlighting the importance of structural features in determining efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, supporting its potential use in treating infections.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene or pyrazole groups, impacting electronic properties, biological activity, and coordination behavior:

Compound Name Substituents on Benzylidene Key Features Applications/Findings Reference
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Enhanced solubility due to methoxy group; moderate fluorescence Studied for vibrational spectroscopy and molecular docking; potential drug candidate
(E)-N′-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-Dimethylamino Strong electron-donating effect; high fluorescence quantum yield Sensor development; DFT studies confirm charge-transfer interactions
(E)-N′-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro Electron-withdrawing Cl groups; rigid structure Antifungal activity; X-ray crystallography reveals planar conformation
(E)-N′-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide (H2L12) 2-Hydroxy-3-methoxy Chelation sites (–OH, –OCH3); fluorescence "turn-on" with Al³⁺ Chemosensor for Al³⁺ and nitroaromatics; bioimaging in cancer cells
1-(4-tert-Butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl) derivative 4-tert-Butylbenzyl Hydrophobic tert-butyl group; apoptotic activity Inhibits A549 lung cancer cell growth (IC50 = 12 µM)
Key Observations:
  • Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance fluorescence and solubility, making them suitable for sensing applications .
  • Electron-Withdrawing Groups (e.g., Cl): Stabilize the hydrazone linkage and improve thermal stability but reduce fluorescence .
  • Bulkier Substituents (e.g., ethoxy, tert-butyl): Balance lipophilicity and solubility, favoring membrane penetration in biological systems .

Physicochemical and Spectroscopic Properties

  • Fluorescence: Compounds with –OCH3 or –N(CH3)2 substituents (E-MBPC, E-MABPC) exhibit stronger fluorescence than ethoxy or chloro derivatives due to enhanced charge transfer .
  • Solubility: Methoxy and dimethylamino groups improve aqueous solubility compared to ethoxy or tert-butyl derivatives .
  • Crystal Packing: Dichloro and hydroxy-methoxy substituents induce planar molecular conformations, favoring dense crystal packing and stability .

Computational Insights

  • DFT Studies: Electron-donating groups lower HOMO-LUMO gaps in E-MBPC and E-MABPC, enhancing reactivity and sensor performance .
  • Molecular Docking: The dichloro derivative (E-DPPC) shows strong binding to fungal cytochrome P450 enzymes, while tert-butyl derivatives target cancer cell kinases .

Biological Activity

N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring, a hydrazone linkage, and a pyrrole moiety. Its molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of approximately 341.37 g/mol .

Structure

  • Molecular Formula : C18H19N5O2C_{18}H_{19}N_{5}O_{2}
  • CAS Number : 9557100
  • Chemical Structure :
    • Pyrazole ring
    • Ethoxybenzylidene group
    • Methylpyrrole moiety

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on several pyrazole derivatives demonstrated that those with modifications similar to this compound showed potent activity against A549 lung cancer cells. The compound reduced cell viability significantly, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialStaphylococcus aureus< 64 µg/mL
N'-(4-butoxy-3-ethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazideAntifungalCandida albicans< 32 µg/mL

This table summarizes findings from various studies indicating that pyrazole derivatives exhibit promising antimicrobial properties against both bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the hydrazone linkage and the specific arrangement of functional groups play crucial roles in enhancing its activity against cancer cells and pathogens.

While the exact mechanism of action for this compound remains under investigation, it is hypothesized that the pyrazole ring interacts with specific cellular targets involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells and inhibition of microbial growth.

In Silico Studies

Computational studies have provided insights into the pharmacokinetic properties of this compound. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, supporting its potential as a drug candidate .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N'-(2-Ethoxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via condensation reactions between pyrazole-5-carbohydrazide derivatives and substituted benzaldehydes. A typical protocol involves refluxing equimolar amounts of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide and 2-ethoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy protons at δ ~1.3–4.0 ppm, aromatic protons at δ ~6.5–8.5 ppm) and carbon signals .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Single-crystal X-ray diffraction : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. How is crystallographic data processed and refined for this compound?

X-ray diffraction data are indexed and integrated using programs like SAINT or APEX3 , followed by structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares). Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms. The final structure is validated using PLATON or Mercury .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic and structural properties?

Hybrid functional B3LYP/6-311G(d,p) is used to optimize the molecular geometry in gas phase and solvent (e.g., water) via the IEFPCM solvation model . Key outputs include:

  • Frontier molecular orbitals (HOMO-LUMO) : Predicts reactivity and charge transfer (e.g., energy gap <3 eV suggests high polarizability) .
  • Natural bond orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(N-H) stabilization).
  • Molecular electrostatic potential (MEP) : Maps electrophilic/nucleophilic sites (e.g., negative potential at carbonyl oxygen) .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?

  • Scale factors : Apply empirical scaling (~0.961–0.985) to DFT-calculated frequencies to match experimental FT-IR peaks.
  • Conformational analysis : Compare multiple conformers’ spectra to identify the most stable structure.
  • Solvent corrections : Include solvent effects via SCRF methods to improve agreement with solution-phase data .

Q. How is molecular docking used to predict biological activity?

AutoDock Vina or MOE docks the compound into target protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies). Steps include:

  • Protein preparation : Remove water, add hydrogens, assign charges (e.g., AMBER force field).
  • Grid generation : Define binding pockets using residues from co-crystallized ligands.
  • Pose scoring : Rank binding affinities (ΔG < −7 kcal/mol suggests strong interaction). Validation via RMSD <2 Å from reference ligands .

Q. How do Hirshfeld surface analyses explain crystal packing and intermolecular interactions?

Hirshfeld surfaces (generated via CrystalExplorer ) quantify contact contributions:

  • dₙᵢₙ/dₑ : Maps close contacts (e.g., O-H···N hydrogen bonds).
  • Fingerprint plots : Visualize interaction types (e.g., H···H, C···O contacts).
  • Enrichment ratios : Compare observed vs. random contacts to identify driving forces (e.g., π-π stacking dominance) .

Data Analysis and Contradiction Resolution

Q. How to address inconsistencies in crystallographic refinement metrics (e.g., R-factor vs. wR2)?

  • Outlier handling : Exclude high-angle reflections with I/σ(I) < 2 to reduce noise.
  • Twinned data : Use SHELXL TWIN commands for non-merohedral twinning.
  • Disordered atoms : Apply PART and SUMP restraints to model split positions. Cross-validate with R₁ (all data) and wR₂ (weighted data) residuals .

Q. What approaches validate docking results when experimental bioactivity data is absent?

  • Consensus docking : Compare results across multiple software (e.g., AutoDock Vina , Glide ).
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for 50–100 ns to assess stability (e.g., RMSD <3 Å).
  • Pharmacophore alignment : Overlay top poses with known inhibitors to check feature matching .

Methodological Best Practices

Q. How to optimize synthetic yields for hydrazide-based derivatives?

  • Reagent ratios : Use 1.2 equivalents of aldehyde to drive condensation to completion.
  • Catalyst screening : Test p-toluenesulfonic acid or molecular sieves for accelerated imine formation.
  • Purification : Employ gradient chromatography (e.g., hexane/EtOAc 7:3 → 1:1) to isolate non-polar byproducts .

Q. Which software tools are essential for comprehensive structural analysis?

  • Crystallography : SHELX suite (structure solution), Olex2 (visualization), PLATON (validation) .
  • DFT : Gaussian 16 (calculations), GaussView (visualization), Multiwfn (NBO/MEP analysis) .
  • Docking : AutoDock Tools (preparation), PyMOL (visualization), GROMACS (MD) .

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